N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine
Description
N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine is a complex heterocyclic compound It features a pyrazole ring, a pyridine ring, and a tetrahydropyrido[3,4-d]pyrimidine ring system
Properties
IUPAC Name |
N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N7/c1-11-15(12(2)25-24-11)9-21-18-14-5-8-20-10-16(14)22-17(23-18)13-3-6-19-7-4-13/h3-4,6-7,20H,5,8-10H2,1-2H3,(H,24,25)(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJKBRGURVIXHBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CNC2=NC(=NC3=C2CCNC3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and pyridine intermediates, followed by their coupling and subsequent cyclization to form the tetrahydropyrido[3,4-d]pyrimidine ring.
Preparation of Pyrazole Intermediate: The pyrazole ring can be synthesized by reacting 3,5-dimethyl-1H-pyrazole with appropriate alkylating agents under controlled conditions.
Preparation of Pyridine Intermediate: The pyridine ring is synthesized through standard organic reactions involving pyridine derivatives.
Coupling Reaction: The pyrazole and pyridine intermediates are coupled using a suitable linker, such as a methylene group, under catalytic conditions.
Cyclization: The final step involves cyclization to form the tetrahydropyrido[3,4-d]pyrimidine ring, typically using a cyclization agent and heating.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high yield and purity through purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and pyridine rings.
Reduction: Reduction reactions can occur at the nitrogen atoms in the heterocyclic rings.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or hydrides.
Scientific Research Applications
N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its complex structure and ability to interact with biological targets.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photonics.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its ability to form stable complexes with proteins.
Industrial Applications: The compound is explored for its use in the synthesis of advanced materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets through hydrogen bonding, van der Waals forces, and π-π interactions, leading to inhibition or activation of the target’s function. The pathways involved include signal transduction and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
3,5-dimethyl-1H-pyrazol-4-amine: A simpler pyrazole derivative with similar reactivity.
2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine: A compound with a similar core structure but lacking the pyrazole moiety.
N-methyl-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine: A methylated derivative with different electronic properties.
Uniqueness
N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine is unique due to its combination of three distinct heterocyclic systems, which confer unique electronic and steric properties. This makes it a versatile compound for various applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
